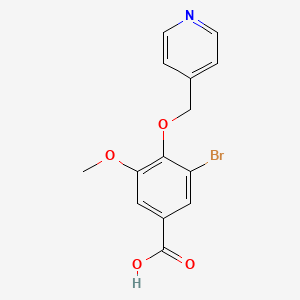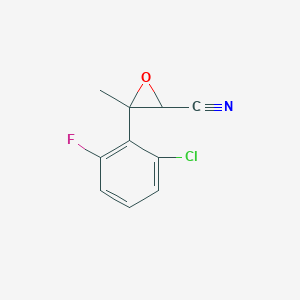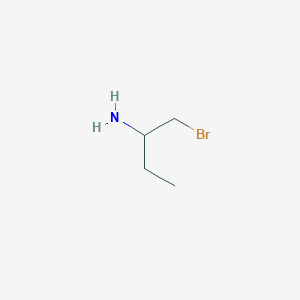
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid is a heterocyclic organic compound featuring a pyrrole ring substituted with a cyclopentyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid typically involves the cyclization of α-amino carbonyl compounds with aldehydes, catalyzed by iodine (I₂). This reaction proceeds smoothly and yields the desired pyrrole derivatives efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrrole derivatives using oxidizing agents like chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions on the pyrrole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2,5-dihydropyrrole derivatives.
Reduction: Formation of 4-cyclopentyl-1H-pyrrole-2-methanol.
Substitution: Formation of halogenated pyrrole derivatives.
Applications De Recherche Scientifique
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. The carboxylic acid group can form ionic interactions with amino acid residues in proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
4-Cyano-1H-pyrrole-2-carboxylic acid: Features a cyano group instead of a cyclopentyl group.
1H-pyrrole-2-carboxylic acid: Lacks the cyclopentyl substitution.
Uniqueness: 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-cyclopentyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-5-8(6-11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Clé InChI |
NOKVQDUGKQFCBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CNC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)



![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)


![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)




